molecular formula C20H18 B1595898 1,8-Diphenyl-1,3,5,7-octatetraene CAS No. 3029-40-1

1,8-Diphenyl-1,3,5,7-octatetraene

Cat. No.: B1595898
CAS No.: 3029-40-1
M. Wt: 258.4 g/mol
InChI Key: ZENGMMQJMCPHTK-UHFFFAOYSA-N
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Description

1,8-Diphenyl-1,3,5,7-octatetraene is a chemical compound with the empirical formula C20H18 . It has a molecular weight of 258.36 and is known to be a fluorescent compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a chain of four conjugated double bonds (octatetraene) with a phenyl group attached at each end . The molecule has a planar structure due to the conjugation of the double bonds .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 258.36 . It is a fluorescent compound with an excitation peak at 374 nm and an emission peak at 515 nm .

Scientific Research Applications

  • Fluorescence and Absorption Spectra Studies : Research has been conducted to understand the fluorescence and absorption spectra of 1,8-Diphenyl-1,3,5,7-octatetraene. These studies are crucial in the field of photophysics and photochemistry, as they provide insights into the electronic properties of the compound and its behavior under different conditions (source: pubs.aip.org).

  • Photon Upconversion Applications : The compound has been used as a reference in studies exploring low power visible-to-UV photon upconversion. This process involves converting lower-energy photons into higher-energy photons, a phenomenon of great interest for applications in solar energy harvesting, bioimaging, and photodynamic therapy. In these studies, the quantum yield of upconverted emission is often measured relative to this compound (source: PubMed).

Mechanism of Action

Target of Action

1,8-Diphenyl-1,3,5,7-octatetraene is a complex organic compound with a molecular weight of 258.3569 . .

Mode of Action

It is known to be a fluorescent compound , which suggests that it may interact with light or electromagnetic radiation in its mode of action.

Result of Action

Its fluorescence properties suggest that it may be used as a probe in biological systems to study molecular interactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its fluorescence properties may be affected by the surrounding temperature, pH, and the presence of other molecules .

Safety and Hazards

1,8-Diphenyl-1,3,5,7-octatetraene may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract, and inhalation may cause respiratory tract irritation .

Properties

IUPAC Name

8-phenylocta-1,3,5,7-tetraenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENGMMQJMCPHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301239130
Record name 1,1′-(1,3,5,7-Octatetraene-1,8-diyl)bis[benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3029-40-1
Record name 1,1′-(1,3,5,7-Octatetraene-1,8-diyl)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3029-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(1,3,5,7-Octatetraene-1,8-diyl)bis[benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-diphenylocta-1,3,5,7-tetraene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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